molecular formula C16H27NO6 B613691 Boc-glu-ochex CAS No. 137506-13-9

Boc-glu-ochex

Cat. No. B613691
M. Wt: 329.4
InChI Key: DVTMNTVXXIJGMR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Safety And Hazards

When handling Boc-glu-ochex, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Use of personal protective equipment and chemical impermeable gloves is recommended3. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3.


properties

IUPAC Name

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTMNTVXXIJGMR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu-ochex

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
SY Shin, Y Kaburaki, M Watanabe… - Bioscience …, 1992 - jstage.jst.go.jp
For the classical solution synthesis of human epidermal growth factor (h-EGF), four protected peptide derivatives, Boc-Lys (Cl-Z)-Trp-Trp-Glu (OcHex)-Leu-Arg (Tos)-OBzl (5), Boc-Glu (…
Number of citations: 5 www.jstage.jst.go.jp
T ABIKO, H SEKINO - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Thymosin ƒÀ4 fragment 16-38, H-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-OH, was synthesized by a solution method, by …
Number of citations: 8 www.jstage.jst.go.jp
JP Tam, TW Wong, MW Riemen, FS Tjoeng… - Tetrahedron …, 1979 - Elsevier
Boc-Asp(O c Hex) and Boc-Glu(O c Hex) were synthesized and used in solid phase peptide synthesis. c Hex ester is stable to TFA, cleavable by HF and minimizes aspartimide …
Number of citations: 107 www.sciencedirect.com
OA Mascaretti, RLE Furlan, CJ Salomon, EG Mata - 1999 - Taylor & Francis
We describe the application of trimethyltin hydroxide to the solid phase cleavage of the benzyl ester linkage between amino acids/dipeptides and resins. Butylstannonic acid is used as …
Number of citations: 10 www.tandfonline.com
S Kostidis, P Stathopoulos, NI Chondrogiannis… - Tetrahedron letters, 2003 - Elsevier
Aspartimide formation is still an unresolved problem in the solid-phase peptide synthesis of aspartic acid-containing peptides, following either Boc- or Fmoc-based synthetic strategies. α…
Number of citations: 12 www.sciencedirect.com
M Mokotoff, M Zhao, SM Roth, JA Shelley… - Journal of medicinal …, 1990 - ACS Publications
This paper reports our attempt atdesigning new immunostimulating peptides which are chemically related to the bioactive peptides thymosin a1 and thymopentin. Three peptides were …
Number of citations: 25 pubs.acs.org
T ABIKO, H SEKINO - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
Deacetyl-thymosin β 10 was synthesized by a conventional solution method, by assembling seven peptide fragments followed by deprotection with 1M trifluoromethanesulfonic acid-…
Number of citations: 9 www.jstage.jst.go.jp
R Tugyi, G Mezõ, S Gitta, E Fellinger… - Bioconjugate …, 2008 - ACS Publications
Two conjugates with epitope peptide 278 LLEDPVGTVA 287 derived from glycoprotein D (gD-1) of Herpes simplex virus (HSV) were synthesized for analysis of the effect of conjugation …
Number of citations: 11 pubs.acs.org
T ABIKO, H SEKiNo - Chemical and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
The untetracontapeptide corresponding to the entire amino acid sequence of deacetylthymosin β 7 was synthesized by assembling seve peptide fragments via the azide followed by …
Number of citations: 1 www.jstage.jst.go.jp
J Qu, F Sanda, T Masuda - European polymer journal, 2009 - Elsevier
Chiral methylpropargyl ester monomers containing amino acid moieties, N-(tert-butoxycarbonyl)-l-alanine (R)-1-methylpropargyl ester (1), N-(benzyloxycarbonyl)-l-valine (R)-1-…
Number of citations: 17 www.sciencedirect.com

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